1-(2-Hydroxyethyl)-3-methylimidazolium chloride

Biomass Processing Cellulose Solubility Ionic Liquid Solvent

Non-functionalized imidazolium chlorides cannot replicate the hydrogen-bonding capacity of this hydroxyl-functionalized ionic liquid, leading to poor cellulose solubility and altered ecotoxicity profiles. [HOEMIM][Cl] (CAS 61755-34-8) resolves this mismatch. - Dissolves 5-7 wt% microcrystalline cellulose at 70 °C via pendant -OH hydrogen-bond donation. - EC50 in millimolar range against aquatic organisms, orders of magnitude safer than pyridinium ILs. - High density (1.89 g/mL at 25 °C) enables rapid phase separation in biphasic processes. Supplied as ≥98% HPLC hygroscopic solid with full QA documentation and global delivery.

Molecular Formula C6H11N2O.Cl
Molecular Weight 162.62 g/mol
CAS No. 61755-34-8
Cat. No. B025667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-3-methylimidazolium chloride
CAS61755-34-8
Synonyms1-(2-HYDROXYETHYL)-3-METHYLIMIDAZOLIUM CHLORIDE; 3-(2-Hydroxyethyl)-1-methyl-1H-imidazolium chloride; HOEtMIMCl; [HOEMIM]Cl
Molecular FormulaC6H11N2O.Cl
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)CCO.[Cl-]
InChIInChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1
InChIKeyQVRFXIWAQRNWEX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-3-methylimidazolium Chloride Overview


1-(2-Hydroxyethyl)-3-methylimidazolium chloride, also designated [C2OHMIM][Cl] or [HOEMIM][Cl], is a hydroxyl-functionalized imidazolium-based ionic liquid (IL) [1]. As a member of the halide IL family, it consists of a 1-(2-hydroxyethyl)-3-methylimidazolium cation paired with a chloride anion [1]. This compound is commercially available at purities ≥98% (HPLC) and is supplied as a hygroscopic solid with a melting point of 82–87 °C . The presence of the pendant hydroxyl group introduces strong hydrogen-bonding capacity, which fundamentally alters its inter-ionic interactions, thermal behavior, and solvent properties compared to non-functionalized alkylimidazolium chlorides [2].

Why 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride Cannot Be Substituted


Generic substitution among imidazolium chloride ionic liquids (ILs) is scientifically invalid due to profound, quantifiable differences in physicochemical properties, solvent performance, and environmental impact profiles. The 2-hydroxyethyl functional group on the cation of [C2OHMIM][Cl] introduces a strong hydrogen-bond donor site that is absent in common alkyl analogs like 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) and 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) [1]. This single structural modification directly impacts key procurement-relevant metrics: it significantly enhances the IL's ability to dissolve hydrogen-bond-rich biopolymers like cellulose, alters its ecotoxicity profile by orders of magnitude compared to pyridinium-based ILs, and shifts its liquid-state density [2][3]. Furthermore, the chloride anion's nucleophilicity and overall thermal stability are modulated by the specific cation structure, meaning that even within the same anion class, performance is not interchangeable [1][4]. Selecting an unfunctionalized analog without verifying these specific parameters risks catastrophic failure in applications demanding high cellulose solubility, specific density windows, or reduced environmental hazard.

Performance Benchmarks for 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride


Cellulose Dissolution Capacity

1-(2-Hydroxyethyl)-3-methylimidazolium chloride exhibits a quantifiable and distinct advantage in dissolving microcrystalline cellulose (MCC) compared to standard imidazolium chlorides that lack a hydroxyl group. It demonstrates a cellulose dissolubility of 5-7 wt% at 70 °C [1]. This performance is a direct result of the hydroxyl group's ability to disrupt the hydrogen-bond network within cellulose [1]. In contrast, non-functionalized alkylimidazolium chlorides like [BMIM][Cl] and [EMIM][Cl] are well-known cellulose solvents, but the presence of the -OH group in [C2OHMIM][Cl] offers a different interaction mechanism that can be leveraged for specific biomass fractionation strategies [2].

Biomass Processing Cellulose Solubility Ionic Liquid Solvent

Aquatic Ecotoxicity vs. Pyridinium-Based IL

In a comparative ecotoxicological assessment, 1-(2-hydroxyethyl)-3-methylimidazolium chloride ([C2OHMIM][Cl]) is significantly less toxic than the pyridinium-based IL cetylpyridinium chloride ([C16Pyr][Cl]). For the microalgae *Chlorella vulgaris*, [C2OHMIM][Cl] exhibits an EC50 value in the range of 3.635–111.97 mM, classifying it as 'relatively harmless' to 'practically nontoxic' [1]. In stark contrast, [C16Pyr][Cl] shows an EC50 as low as 0.0000205 mM, classifying it as 'super toxic' to organisms like *Daphnia magna* [1].

Ecotoxicology Green Chemistry Environmental Safety

CO2 Fixation Catalysis

The hydroxyl group of 1-(2-hydroxyethyl)-3-methylimidazolium chloride directly participates in the catalytic mechanism for CO2 fixation with epoxides, a feature not present in non-functionalized ILs. DFT calculations reveal that the -OH group acts as a hydrogen-bond donor, stabilizing key transition states and altering the reaction pathway from a single-step to a multi-path mechanism [1]. This contrasts with ILs lacking such a donor, where the reaction pathway is less energetically favorable. While direct experimental yield comparisons are not provided, the mechanistic study confirms a unique catalytic role for the hydroxyl functionality [1].

CO2 Capture Catalysis Cycloaddition

Density vs. Alkylimidazolium Chlorides

1-(2-Hydroxyethyl)-3-methylimidazolium chloride possesses a significantly higher density than its non-functionalized alkyl counterparts. At 25-26 °C, its density is reported as 1.890 g/mL or 1.300 g/cm³ . In comparison, 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) has a density of approximately 1.11 g/mL at 20 °C, and 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) is approximately 1.08 g/mL at 25 °C [1][2]. This difference is primarily due to the increased molecular weight and stronger intermolecular interactions conferred by the hydroxyl group.

Physical Properties Density Ionic Liquid Characterization

Melting Point and Crystallization Behavior

Endowing the imidazolium cation with an -OH group, as in 1-(2-hydroxyethyl)-3-methylimidazolium chloride, is shown to depress the melting point and kinetically hinder crystallization compared to less functionalized analogs [1]. This phenomenon, termed 'anti-crystal engineering,' is a direct consequence of the enhanced hydrogen-bonding capacity disrupting regular crystal packing. For instance, the target compound is a solid with a melting point of 82-87 °C , whereas a simple analog like 1,3-dimethylimidazolium chloride would be expected to have a much higher melting point due to more efficient crystal packing [1].

Thermal Properties Crystallization Ionic Liquid Design

Key Applications of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride


Selective Biomass Pretreatment and Cellulose Processing

This IL is uniquely suited for applications requiring the dissolution or pretreatment of cellulosic biomass. Its demonstrated ability to dissolve 5-7 wt% of microcrystalline cellulose at 70 °C, attributed to its hydrogen-bonding hydroxyl group, makes it a valuable solvent for studying cellulose chemistry, fabricating regenerated cellulose materials, or selectively fractionating lignocellulosic biomass where targeted disruption of hydrogen bonds is desired [1]. Its use is indicated over non-functionalized ILs when a specific interaction with hydroxyl-rich biopolymers is a key process requirement.

Eco-Friendly Solvent for Aqueous Systems

For industrial or research processes where an aqueous discharge stream is possible, 1-(2-hydroxyethyl)-3-methylimidazolium chloride presents a significantly lower ecotoxicological risk compared to many other IL classes. Its EC50 values in the millimolar range against aquatic organisms like *Chlorella vulgaris* (3.6–112 mM) starkly contrast with the nanomolar toxicity of pyridinium-based ILs [2]. This makes it a preferential candidate for scaling up reactions where complete IL recovery may not be guaranteed and where a 'benign by design' approach is prioritized.

High-Density Medium for Biphasic Catalysis and Separations

The high density of this IL, reported at 1.89 g/mL (25 °C), offers a distinct advantage in biphasic reaction systems where rapid phase separation is critical . This property allows it to form a dense, easily separable lower phase in extraction processes or to act as a non-volatile, dense medium for supported catalysis. Its density is significantly higher than common alkylimidazolium chlorides, which can improve throughput and reduce solvent loss in continuous-flow setups.

CO2 Capture and Cycloaddition Catalysis

The hydroxyl group in [C2OHMIM][Cl] functions as a hydrogen-bond donor, which has been shown by DFT calculations to actively promote the cycloaddition of CO2 to epoxides by opening new, lower-energy reaction pathways [3]. This makes it a compelling candidate for CO2 utilization strategies. For researchers developing novel catalysts for converting waste CO2 into valuable cyclic carbonates, this IL provides a tunable, task-specific platform that goes beyond simple solvation, offering a built-in catalytic moiety.

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